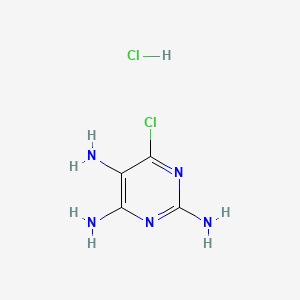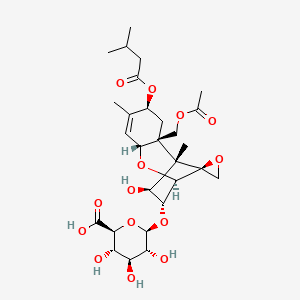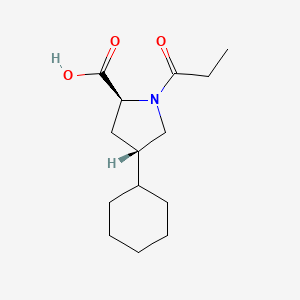![molecular formula C17H15NOS B583328 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) CAS No. 151080-24-9](/img/no-structure.png)
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI), commonly known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. This molecule has been extensively studied for its potential applications in the diagnosis and treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
Thioflavin T binds to amyloid fibrils through a combination of hydrophobic and electrostatic interactions. The molecule has a planar structure that allows it to intercalate between the β-sheet structures of amyloid fibrils. This binding results in a significant increase in fluorescence, which can be used to detect and quantify amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that is widely used in scientific research.
実験室実験の利点と制限
One of the major advantages of Thioflavin T is its high specificity for amyloid fibrils. This allows for accurate detection and quantification of these structures in biological samples. Thioflavin T is also relatively easy to use and can be incorporated into a variety of techniques.
One limitation of Thioflavin T is its potential for non-specific binding to other proteins and structures. This can lead to false positives in some experiments. Additionally, Thioflavin T is not suitable for use in vivo due to its poor penetration of the blood-brain barrier.
将来の方向性
There are several potential future directions for research on Thioflavin T. One area of interest is the development of new fluorescent dyes that can bind to amyloid fibrils with even higher specificity and sensitivity. Another area of research is the development of new techniques for detecting and quantifying amyloid fibrils in biological samples. Finally, Thioflavin T may have potential applications in the development of new therapies for neurodegenerative diseases.
合成法
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with potassium permanganate to yield Thioflavin T.
科学的研究の応用
Thioflavin T is commonly used in scientific research to detect and quantify amyloid fibrils in biological samples. It has been shown to bind specifically to amyloid fibrils, which are a hallmark of many neurodegenerative diseases. Thioflavin T can be used in a variety of techniques, including fluorescence microscopy, spectroscopy, and flow cytometry, to visualize and quantify amyloid fibrils in biological samples.
特性
CAS番号 |
151080-24-9 |
|---|---|
分子式 |
C17H15NOS |
分子量 |
281.373 |
IUPAC名 |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
InChIキー |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
同義語 |
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)


